Cas no 1330763-78-4 (7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate)

7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate
- 7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate(WX141039)
- 7-tert-Butyl3-ethyl5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate
- AS-73385
- 1330763-78-4
- 7-(tert-Butyl) 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate
- CS-0037793
- W14855
- Ethyl 7-Boc-5,6-dihydroimidazo[1,2-a]pyrazine-3(8H)-carboxylate
- 7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
- 7-tert-butyl 3-ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
- AKOS027429100
- 7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate
-
- MDL: MFCD20231194
- Inchi: 1S/C14H21N3O4/c1-5-20-12(18)10-8-15-11-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
- InChI Key: LWRLVLUSXQWAFC-UHFFFAOYSA-N
- SMILES: C12=NC=C(C(OCC)=O)N1CCN(C(OC(C)(C)C)=O)C2
Computed Properties
- Exact Mass: 295.15320616g/mol
- Monoisotopic Mass: 295.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 73.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 457.7±35.0 °C at 760 mmHg
- Flash Point: 230.6±25.9 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772009-100mg |
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate |
1330763-78-4 | 95% | 100mg |
$270 | 2024-06-06 | |
TRC | B702693-5g |
7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate |
1330763-78-4 | 5g |
$ 65.00 | 2022-06-06 | ||
TRC | B702693-10g |
7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate |
1330763-78-4 | 10g |
$ 80.00 | 2022-06-06 | ||
TRC | B702693-1g |
7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate |
1330763-78-4 | 1g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B941719-100mg |
7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate |
1330763-78-4 | 95% | 100mg |
¥2,106.00 | 2022-09-02 | |
1PlusChem | 1P00HT7Z-250mg |
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate |
1330763-78-4 | 95% | 250mg |
$395.00 | 2023-12-22 | |
Aaron | AR00HTGB-100mg |
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate |
1330763-78-4 | 95% | 100mg |
$252.00 | 2023-12-16 | |
eNovation Chemicals LLC | D772009-500mg |
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate |
1330763-78-4 | 95% | 500mg |
$1085 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108433-1g |
7-(tert-Butyl) 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate |
1330763-78-4 | 97% | 1g |
¥8345.00 | 2024-08-09 | |
eNovation Chemicals LLC | D772009-250mg |
7-Tert-Butyl 3-Ethyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-3,7(8H)-Dicarboxylate |
1330763-78-4 | 95% | 250mg |
$700 | 2025-02-21 |
7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate Related Literature
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate
Comprehensive Overview of 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS No. 1330763-78-4)
The compound 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS No. 1330763-78-4) is a specialized heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural framework, featuring a dihydroimidazo[1,2-a]pyrazine core, positions it as a valuable intermediate for the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and modulators of cellular signaling pathways.
In recent years, the demand for imidazo[1,2-a]pyrazine derivatives has surged due to their versatility in targeting various biological processes. The tert-butyl and ethyl ester groups in this compound enhance its stability and solubility, making it suitable for further chemical modifications. This adaptability aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments are optimized to improve binding affinity and selectivity. As such, 1330763-78-4 is often explored in high-throughput screening (HTS) campaigns to identify novel therapeutic candidates.
One of the most frequently searched questions in scientific databases revolves around the synthetic routes for 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate. The compound is typically synthesized via multi-step organic reactions, including condensation, cyclization, and esterification processes. Researchers also inquire about its spectroscopic characterization, such as NMR and mass spectrometry data, to confirm purity and structural integrity. These details are critical for ensuring reproducibility in academic and industrial laboratories.
The growing interest in small molecule therapeutics has further highlighted the importance of 1330763-78-4. Its scaffold is frequently cited in patents related to cancer treatment and inflammatory diseases, reflecting its relevance in addressing unmet medical needs. Additionally, the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, are actively investigated to optimize its drug-like characteristics. This aligns with the broader industry focus on ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
From a commercial perspective, 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate is available through specialized chemical suppliers, often labeled as a research-grade reagent. Its pricing and availability are common queries among procurement professionals, especially those sourcing materials for preclinical studies. The compound's storage conditions (typically under inert atmospheres at low temperatures) and handling precautions are also frequently discussed to ensure its longevity and performance in experimental settings.
In summary, CAS No. 1330763-78-4 represents a promising building block in modern drug discovery, bridging the gap between synthetic chemistry and biomedical applications. Its structural features and functional groups make it a versatile tool for researchers exploring targeted therapies and precision medicine. As the scientific community continues to uncover its potential, this compound is poised to remain a focal point in the development of next-generation pharmaceuticals.
1330763-78-4 (7-tert-butyl 3-ethyl 5,6-dihydroimidazo1,2-apyrazine-3,7(8H)-dicarboxylate) Related Products
- 2228752-74-5(4-(3,3-dimethylcyclohexyl)methyl-4-methoxypiperidine)
- 886930-09-2((2E)-3-(2-chlorophenyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylprop-2-enamide)
- 1207019-87-1(2-{[5-(4-methylphenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 2034542-47-5(2-(2-methylphenoxy)-1-3-(2,2,2-trifluoroethoxy)azetidin-1-ylethan-1-one)
- 2679812-93-0(rac-(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-amine)
- 1461715-12-7(tert-butyl 3-4-(methoxycarbonyl)-1H-1,2,3-triazol-1-ylpiperidine-1-carboxylate)
- 180623-89-6(5-Bromo-7-chloro-1H-indole)
- 20532-33-6(5-Chlorobenzothiophene)
- 2248267-81-2(1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid)
- 80656-71-9((4S)-4-(hydroxymethyl)oxolan-2-one)



